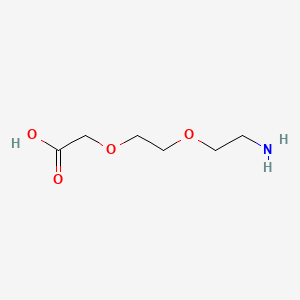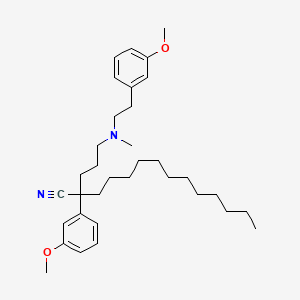
Anipamil
Overview
Description
Anipamil is a calcium channel blocker, specifically of the phenylalkylamine type. It is an analog of the more common drug verapamil, which is the most prevalent type of phenylalkylamine calcium channel blocker. This compound has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil .
Mechanism of Action
Target of Action
Anipamil is a calcium channel blocker , specifically of the phenylalkylamine type . It primarily targets voltage-dependent calcium channels (VDCCs) . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions including muscle contraction and neurotransmitter release.
Mode of Action
This compound, like other calcium channel blockers, works by binding to VDCCs and inhibiting the influx of calcium ions into cells . This action leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of smooth muscle cells in the heart and blood vessels . It is able to do this by bonding to the myocardium tighter than verapamil .
Pharmacokinetics
These typically include oral administration, wide distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
This compound’s action results in a decrease in the contractility of heart and vascular smooth muscle cells, leading to a reduction in heart rate and blood pressure . In addition, this compound has been shown to prevent the thickening of aortic muscles in hypertensive rabbits . It does this by causing a decrease in the proliferation of smooth muscle cells and an increase in their differentiation .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research on other calcium channel blockers suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of these drugs
Biochemical Analysis
Biochemical Properties
Anipamil interacts with voltage-dependent calcium channels (VDCCs) in the body . It acts as a blocker for these channels, inhibiting the influx of calcium ions into cells . This interaction with VDCCs is crucial for its function as a calcium channel blocker .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used to prevent the thickening of aortic muscles in rabbits with hypertension . In cell culture, this compound and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the myocardium tighter than verapamil . This binding inhibits the influx of calcium ions into cells, which is a crucial step in the contraction of cardiac and smooth muscle cells . By blocking this influx, this compound can help to reduce hypertension .
Dosage Effects in Animal Models
It has been used in studies involving rabbits with hypertension . In these studies, rabbits received a 40 mg oral dose of this compound daily .
Metabolic Pathways
As a calcium channel blocker, it is likely to be involved in pathways related to calcium ion transport and homeostasis .
Transport and Distribution
As a calcium channel blocker, it is likely to be distributed wherever voltage-dependent calcium channels are present .
Subcellular Localization
Given its role as a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-dependent calcium channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anipamil hydrochloride can be synthesized by mixing it with a phospholipid in the ratio of 1:2 to 2:1 by weight. The solution thus obtained is gelled by the addition of water at elevated temperature, and the gel is then reacted with water at elevated temperature until the active substance is at the desired concentration .
Industrial Production Methods: For industrial production, this compound hydrochloride is often formulated in the form of an aqueous solution. The poor solubility of this compound hydrochloride in water (below 10 mg/liter) necessitates the use of synthetic solubilizers or natural phospholipids to create an appropriate application solution .
Chemical Reactions Analysis
Types of Reactions: Anipamil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Anipamil has several scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related biological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Verapamil: The most common phenylalkylamine calcium channel blocker, used to treat hypertension and arrhythmias.
Gallopamil: Another phenylalkylamine calcium channel blocker with similar properties to verapamil and anipamil.
Uniqueness of this compound: this compound is unique in its ability to bond more tightly to the myocardium, making it a more effective antiarrhythmic medication without causing hypertension, a common side effect of verapamil .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDAOXXIZOUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868699 | |
| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83200-10-6, 85247-61-6, 85247-63-8 | |
| Record name | Anipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anipamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANIPAMIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]
A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]
ANone: The abstracts do not provide spectroscopic data for this compound. Refer to specialized chemical literature or databases for such information.
ANone: The provided research focuses on this compound's biological activity rather than its material properties.
ANone: The provided research does not suggest any catalytic properties for this compound. Its primary mode of action is pharmacological, focusing on modulating calcium channels.
ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on this compound.
A: One study describes the development of mechanically stable solid formulations of this compound using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of this compound hydrochloride using phospholipids. []
ANone: The provided research primarily focuses on the pharmacological aspects of this compound and does not delve into specific SHE regulations.
A: A study describes a high-pressure liquid chromatography method for determining this compound concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that this compound, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]
A: this compound is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []
A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study this compound's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated this compound's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied this compound's in vivo antiplatelet properties. []* Anesthetized rats: Assessed this compound's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of this compound to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated this compound's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed this compound's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied this compound's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined this compound's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated this compound's ability to prevent myocardial calcium overload and necroses. []
A: Yes, an open group comparison study evaluated the antihypertensive efficacy of this compound in patients with mild to moderate hypertension. [] The study demonstrated that this compound effectively lowered blood pressure in a dose-dependent manner.
ANone: The provided research does not specifically address resistance mechanisms to this compound.
A: The research primarily focuses on oral and intravenous administration of this compound. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []
ANone: The provided abstracts primarily focus on this compound's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.
ANone: The research on this compound appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.
A: The research on this compound showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
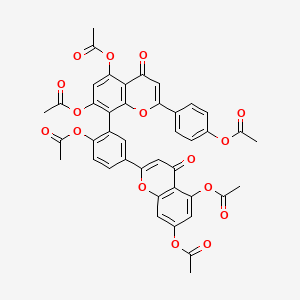
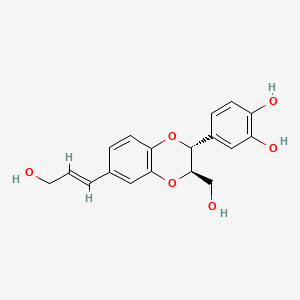
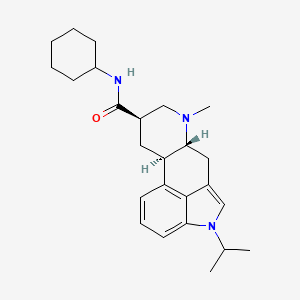
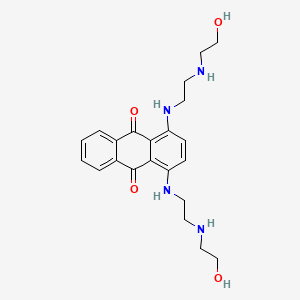


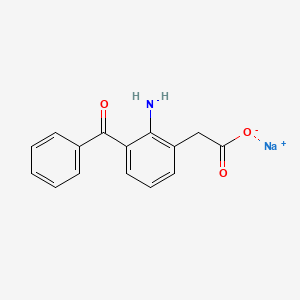

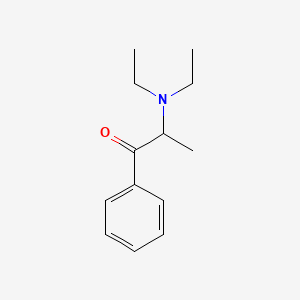
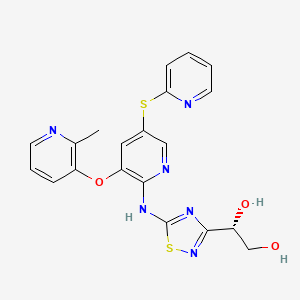
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)

